{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine
Overview
Description
“{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine” is an organic compound with the molecular formula C14H23NO . It has a molecular weight of 221.34 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The boiling point and other physical and chemical properties are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been involved in chemical reactions to create novel derivatives. For instance, a specific reaction involving 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine in toluene at reflux led to the synthesis of a distinct compound, characterized by NMR spectroscopy, Elemental Analysis, and MS data (Younas, Abdelilah, & Anouar, 2014).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, derivatives of the compound have been synthesized and evaluated for potential applications. For example, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential role in antidepressant drug development due to their high affinity and selectivity at 5-HT1A receptors, as well as promising pharmacokinetic profiles (Sniecikowska et al., 2019).
Bioactive Compounds Synthesis
- The compound has been used in the synthesis of bioactive molecules. For instance, a study reported the synthesis of novel 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives, which were characterized and evaluated for their antibacterial and antifungal activities, showing a variable degree of activity (Visagaperumal et al., 2010).
Safety and Hazards
The safety information for “{4-Methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
[4-methyl-2-(4-methylpentan-2-yloxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-10(2)7-12(4)16-14-8-11(3)5-6-13(14)9-15/h5-6,8,10,12H,7,9,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGGTZUHXVDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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